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Compound of Interest

Compound Name:
N-[(4-ethylphenyl)methyl]-2-

methylpropan-2-amine

CAS No.: 137957-41-6

Cat. No.: B159538

Get Quote

Executive Summary & Chemical Identity
N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, commonly referred to as N-tert-butyl-4-

ethylbenzylamine, represents a specialized class of sterically hindered secondary amines.[1]

Unlike its N-methyl or N-ethyl analogs, which are often pharmacologically active as

sympathomimetics, the N-tert-butyl moiety introduces significant steric bulk.[1] This

modification drastically alters the molecule's interaction with biological targets (e.g., reducing

affinity for monoamine transporters) and enhances its utility as a stable chemical scaffold for

ligand synthesis and crystal engineering.[1]

This guide provides a theoretical and physicochemical profile of the compound, designed for

medicinal chemists and process engineers utilizing it as a building block or metabolic probe.[1]

Structural Classification[1]
Systematic Name: N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine[1]

Core Scaffold: Benzylamine[1][2]
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Substituents:

Para-position: Ethyl group (Lipophilic tail)[1]

Nitrogen: tert-Butyl group (Steric anchor)[1]

Molecular Formula: C

H

N[1]

Molecular Weight: 205.34 g/mol [1]

Theoretical Physicochemical Profiling
The following data points are derived from Structure-Property Relationship (SPR) algorithms

and comparative analysis with homologous benzylamines.
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Property Value (Predicted) Confidence Mechanistic Insight

LogP (Octanol/Water) 4.2 – 4.5 High

The combination of

the p-ethyl phenyl ring

and the bulky tert-

butyl group creates a

highly lipophilic

domain, suggesting

rapid Blood-Brain

Barrier (BBB)

penetration if not

protonated.[1]

pKa (Conjugate Acid) 10.4 – 10.7 High

The electron-donating

inductive effect (+I) of

the tert-butyl group

stabilizes the

ammonium cation,

making it slightly more

basic than

unsubstituted

benzylamine (pKa

~9.3).[1]

Polar Surface Area

(TPSA)
12.03 Å² High

Low TPSA indicates

excellent membrane

permeability.[1]

Rotatable Bonds 4 High

Includes ethyl chain

rotation and C-N bond

rotation; however, the

tert-butyl group

restricts

conformational

freedom around the

nitrogen.[1]

Boiling Point 265 – 275 °C Medium Elevated compared to

lower alkyl amines

due to increased
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London dispersion

forces from the ethyl

and tert-butyl groups.

[1]

Solubility (Water) < 0.1 mg/mL High

Practically insoluble in

neutral water; soluble

as a hydrochloride

salt.[1]

Synthetic Methodology: Reductive Amination
The most robust, self-validating protocol for synthesizing N-tert-butyl-4-ethylbenzylamine is

Reductive Amination.[1] Unlike direct alkylation, which suffers from over-alkylation (though

mitigated by the t-butyl group) and elimination side-reactions, reductive amination ensures

mono-alkylation and high purity.[1]

Reaction Logic[1][3][4]
Imine Formation: Condensation of 4-ethylbenzaldehyde with tert-butylamine.[1] The steric

bulk of the tert-butyl group requires forcing conditions (heat or Lewis acid catalysis) to drive

equilibrium.[1]

Reduction: In situ reduction of the imine using Sodium Triacetoxyborohydride (STAB).[1]

STAB is preferred over NaBH

for its selectivity toward imines in the presence of aldehydes.[1]

Validated Protocol
Reagents:

4-Ethylbenzaldehyde (1.0 eq)[1]

tert-Butylamine (1.2 eq)[1]

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
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Acetic Acid (1.0 eq)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

Complexation: In a dry reaction vessel under N

atmosphere, dissolve 4-ethylbenzaldehyde in DCE (0.2 M concentration).

Imine Shift: Add tert-butylamine and acetic acid. Stir at room temperature for 2–4 hours.

Checkpoint: Monitor by TLC or

H-NMR for the disappearance of the aldehyde signal (CHO ~10 ppm) and appearance of the
imine.[1]

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes to control

exotherm.

Quench: Allow to warm to room temperature and stir overnight. Quench with saturated

aqueous NaHCO

until pH > 8.

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1]

Purification: Dry organic layers over Na

SO

, filter, and concentrate. If necessary, purify via flash column chromatography (SiO

; Hexanes/Ethyl Acetate gradient).[1]

Synthesis Visualization
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Figure 1: Reductive amination pathway prioritizing imine selectivity via STAB.[1]

Reactivity & Stability Profile
Understanding the reactivity of this molecule is critical for its storage and application.[1]

Steric Shielding (The tert-Butyl Effect)
The bulky tert-butyl group acts as a "steric shield" for the nitrogen atom.[1]

Nucleophilicity: Significantly reduced compared to N-methyl analogs.[1] It will react

sluggishly with bulky electrophiles (e.g., trityl chloride) but remains reactive toward small acyl

chlorides or sulfonyl chlorides.[1]

Metabolic Stability: The tert-butyl group is resistant to N-dealkylation by Cytochrome P450

enzymes (specifically CYP2D6), which typically attack less hindered alkyl groups.[1] This

prolongs the half-life of the scaffold in biological systems.[1]

Oxidation Risks[1]
Benzylic Oxidation: The methylene bridge (benzylic position) is susceptible to oxidation by

strong oxidants (e.g., KMnO

, CrO

) or radical species, potentially converting the amine to the corresponding benzamide or
benzoic acid derivative.[1]
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Storage: Store as the hydrochloride salt (solid) under inert gas to prevent slow atmospheric

oxidation of the free base.[1]

Theoretical Pharmacological Implications
While specific clinical data for this exact molecule is limited, its structural pharmacophore

allows for high-confidence SAR (Structure-Activity Relationship) predictions.[1]

hERG Channel Inhibition (Cardiac Safety)
Secondary amines with lipophilic tails (like the 4-ethylphenyl group) are classic

pharmacophores for hERG potassium channel blockade.[1]

Mechanism: The protonated nitrogen binds to the pore's aromatic residues (Tyr652/Phe656)

via cation-

interactions, while the lipophilic tail occupies the hydrophobic pocket.[1]

Risk Assessment: High theoretical risk.[1] In drug design, this scaffold would require

modification (e.g., adding polar groups) to reduce cardiotoxicity potential.[1]

CNS Activity[1]
Stimulant Potential: Low.[1][2] Unlike methamphetamine or N-ethylamphetamine, the tert-

butyl group prevents the molecule from fitting into the narrow binding pocket of the

Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1] It is unlikely to

possess significant psychostimulant properties.[1]

Metabolic Pathway Visualization
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Figure 2: Predicted metabolic fate.[1] Steric bulk protects the Nitrogen, shifting metabolism to

the ethyl chain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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